molecular formula C9H14ClF3N2O2 B3008838 2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide CAS No. 2411270-51-2

2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide

Cat. No.: B3008838
CAS No.: 2411270-51-2
M. Wt: 274.67
InChI Key: RFGXUOXEOHIPOY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide is an organic compound that features a trifluoromethyl group, a morpholine ring, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,3,3-trifluoropropene with morpholine to form the intermediate 3,3,3-trifluoro-2-morpholin-4-ylpropylamine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 3,3,3-trifluoro-2-morpholin-4-ylpropylamine and chloroacetic acid.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide: can be compared with other trifluoromethyl-containing compounds such as:

Uniqueness

The presence of both the trifluoromethyl group and the morpholine ring in this compound makes it unique compared to other similar compounds. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF3N2O2/c10-5-8(16)14-6-7(9(11,12)13)15-1-3-17-4-2-15/h7H,1-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGXUOXEOHIPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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